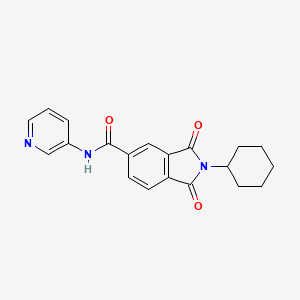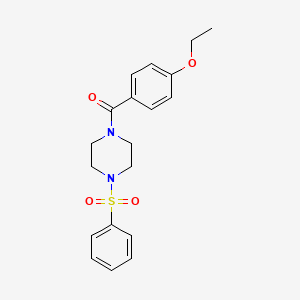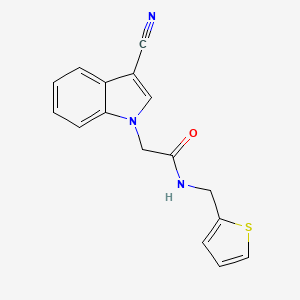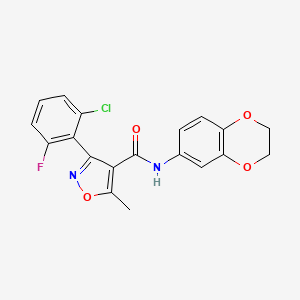![molecular formula C17H15FN2O3 B5785203 N-[2-(4-fluorophenyl)ethyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5785203.png)
N-[2-(4-fluorophenyl)ethyl]-3-(4-nitrophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-fluorophenyl)ethyl]-3-(4-nitrophenyl)acrylamide, also known as "FENAC," is a compound that has gained interest in the scientific community due to its potential applications in research. FENAC is a small molecule that can be synthesized using various methods and has been shown to have unique biochemical and physiological effects.
作用機序
FENAC's mechanism of action is not fully understood, but it has been shown to interact with various proteins and enzymes. FENAC has been shown to bind to the voltage-gated potassium channel and inhibit its activity. FENAC has also been shown to interact with the proteasome, leading to the inhibition of protein degradation.
Biochemical and Physiological Effects:
FENAC has been shown to have various biochemical and physiological effects. FENAC has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. FENAC has also been shown to have anti-inflammatory properties, as it can inhibit the production of pro-inflammatory cytokines. FENAC has been shown to have neuroprotective properties, as it can protect neurons from oxidative stress.
実験室実験の利点と制限
FENAC has several advantages for lab experiments, including its small size, ease of synthesis, and unique biochemical and physiological effects. However, FENAC also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for FENAC research, including the development of FENAC derivatives with improved efficacy and reduced toxicity. FENAC could also be used in combination with other drugs to enhance their effectiveness. Further research is needed to fully understand FENAC's mechanism of action and its potential applications in various fields, including cancer research and neuroprotection.
Conclusion:
In conclusion, FENAC is a compound that has gained interest in the scientific community due to its potential applications in research. FENAC can be synthesized using various methods and has been shown to have unique biochemical and physiological effects. FENAC has been used in various scientific research applications, including as a fluorescent probe and an inhibitor of the proteasome. Further research is needed to fully understand FENAC's mechanism of action and its potential applications in various fields.
合成法
FENAC can be synthesized using various methods, including the reaction of 4-nitrobenzaldehyde with 2-(4-fluorophenyl)ethylamine to form an imine intermediate. This intermediate can then be reduced using sodium borohydride to produce FENAC. Other methods involve the use of acryloyl chloride and 4-nitrophenylhydrazine.
科学的研究の応用
FENAC has been used in various scientific research applications, including as a fluorescent probe for detecting protein conformational changes, a modulator of the voltage-gated potassium channel, and an inhibitor of the proteasome. FENAC has also been shown to have potential anti-cancer properties, as it can induce apoptosis in cancer cells.
特性
IUPAC Name |
(E)-N-[2-(4-fluorophenyl)ethyl]-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3/c18-15-6-1-14(2-7-15)11-12-19-17(21)10-5-13-3-8-16(9-4-13)20(22)23/h1-10H,11-12H2,(H,19,21)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDCVGSETYLZIM-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCNC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[2-(4-fluorophenyl)ethyl]-3-(4-nitrophenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5785127.png)

![3-{5-[(4-chloro-2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5785141.png)



![N-benzyl-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5785181.png)
![3-bromo-N'-[1-(2-thienyl)ethylidene]benzohydrazide](/img/structure/B5785189.png)
![N-[4-(benzyloxy)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5785196.png)

![N-(3,4-dimethylphenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5785209.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-ethoxyphenyl)glycinamide](/img/structure/B5785225.png)